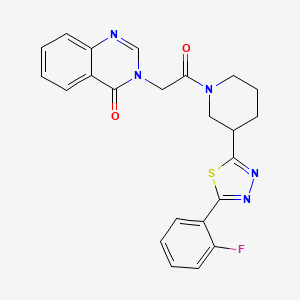

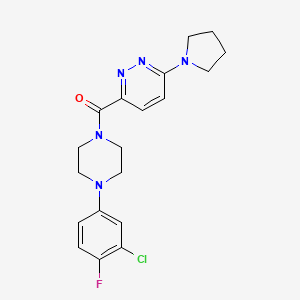

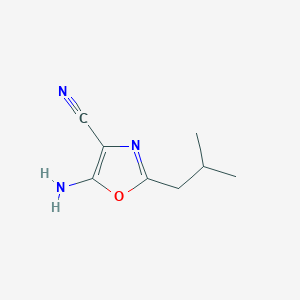

![molecular formula C11H7ClF3N3O B2947626 4-[(3-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 339020-98-3](/img/structure/B2947626.png)

4-[(3-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one, also known as CP-31398, is a pyrazolone derivative which has been studied for its potential applications in a range of scientific research areas. CP-31398 is a novel compound that has been used in various biological and pharmacological studies, including studies on the mechanism of action, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

Heterocyclic Chemistry and Synthesis Methodologies

Research demonstrates innovative approaches to synthesizing heterocyclic systems, such as spiro-fused (C2)-azirino-(C4)-pyrazolones, revealing the compound's utility in generating new molecular structures. For instance, the reaction of 1-substituted 4-acyl-5-hydroxy-3-methyl-1H-pyrazoles with hydroxylamine produces "oximes," which, upon treatment with trichloroacetyl isocyanate and potassium carbonate, afford triazaspiro[2.4]hepta-1,6-dien-4-ones. The structures of these compounds were confirmed through X-ray analysis and NMR spectroscopy, highlighting the compound's role in exploring new heterocyclic systems (Wolfgang Holzer et al., 2003).

Spectroscopic Studies and Molecular Structure

Quantum mechanical calculations and spectroscopic (FT-IR, FT-Raman, and UV) investigations on related compounds, such as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide, have provided insights into their molecular structural parameters, vibrational frequencies, and potential energy distribution. These studies facilitate a deeper understanding of the electronic properties and reactivity of such compounds, offering a foundation for their application in various scientific fields (P. Govindasamy & S. Gunasekaran, 2015).

Catalysis and Green Chemistry

The compound and its derivatives have been employed as catalysts or key intermediates in the synthesis of other valuable chemical entities. For example, 1,3,5-Tris(hydrogensulfato) benzene was used as an efficient catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) derivatives, showcasing the compound's versatility in facilitating condensation reactions under eco-friendly conditions (Z. Karimi-Jaberi et al., 2012).

Antimicrobial Activity

Research on the synthesis of fluorinated pyrazolone derivatives has highlighted their potential antimicrobial activity. These studies explore the compound's utility in creating fluorine-containing derivatives that exhibit significant biological activities, thereby contributing to the development of new antimicrobial agents (S. Shelke et al., 2007).

Anticancer Agents

The synthesis of novel compounds bearing the pyrazolone core, such as those involving thiophene-2-carbonyl and trifluoromethyl groups, has shown promising anticancer activity. These studies underscore the compound's relevance in medicinal chemistry, particularly in designing and synthesizing new anticancer agents with improved efficacy (T. Ali et al., 2021).

properties

IUPAC Name |

4-[(3-chlorophenyl)iminomethyl]-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3N3O/c12-6-2-1-3-7(4-6)16-5-8-9(11(13,14)15)17-18-10(8)19/h1-5H,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEBNOMIJRCCCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N=CC2=C(NNC2=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

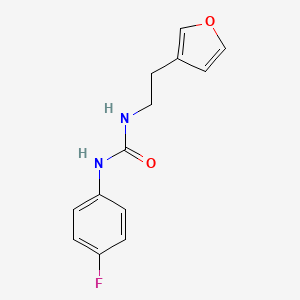

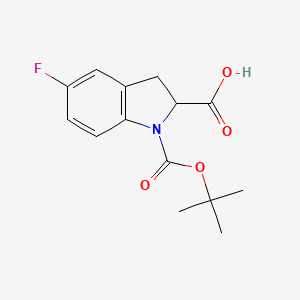

![2-[(Ethylamino)methyl]aniline dihydrochloride](/img/structure/B2947543.png)

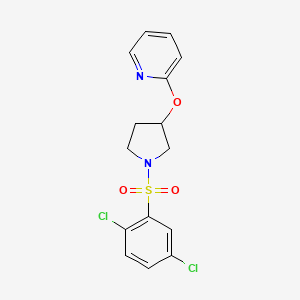

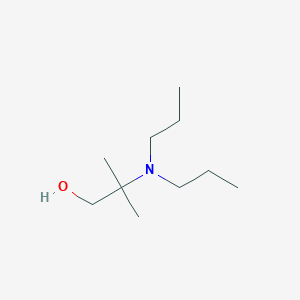

![4-tert-butyl-2-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2947544.png)

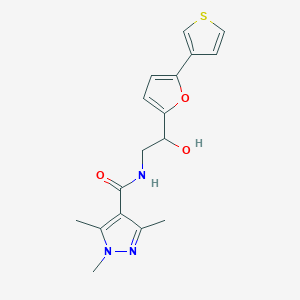

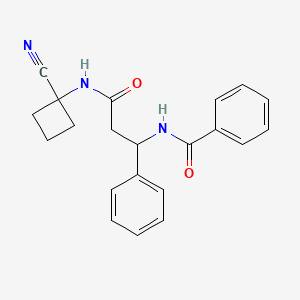

![2-{3-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2947553.png)

![3-{2-Oxo-2-[4-benzylpiperazinyl]ethyl}benzo[d]1,2,3-triazin-4-one](/img/structure/B2947561.png)